3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione
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Overview
Description
3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to the benzylidene moiety, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione can be achieved through an Aldol condensation reaction. This method involves the reaction between 4-dimethylaminobenzaldehyde and acetylacetone in the presence of a base such as piperidine and an acid like glacial acetic acid. The reaction mixture is stirred and refluxed for about an hour, followed by filtration and recrystallization from ethanol to obtain the desired product .
Chemical Reactions Analysis
3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides.
Scientific Research Applications
3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit or activate specific biochemical pathways. Additionally, its ability to undergo intramolecular charge transfer (ICT) plays a crucial role in its photophysical properties and biological activities .
Comparison with Similar Compounds
Similar compounds to 3-(4-(Dimethylamino)benzylidene)-2,4-pentanedione include:
3-(4-(Dimethylamino)benzylidene)thiochroman-4-one: This compound has a sulfur atom in the pyran-4-one ring and exhibits similar biological properties such as anti-inflammatory and anticancer activities.
4-(Dimethylamino)benzaldehyde: This compound is a precursor in the synthesis of various organic compounds and exhibits similar chemical reactivity.
(Z)-2-(4-(Dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide: This Schiff base derivative has shown potential as an antibacterial agent.
The uniqueness of this compound lies in its specific structural features and the presence of the dimethylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
63053-27-0 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methylidene]pentane-2,4-dione |
InChI |
InChI=1S/C14H17NO2/c1-10(16)14(11(2)17)9-12-5-7-13(8-6-12)15(3)4/h5-9H,1-4H3 |
InChI Key |
GQOXDIKQLKIPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(C=C1)N(C)C)C(=O)C |
Origin of Product |
United States |
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